molecular formula C7H8O2 B8747152 Bicyclo[2.2.1]heptane-2,3-dione CAS No. 6236-71-1

Bicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B8747152
CAS No.: 6236-71-1
M. Wt: 124.14 g/mol
InChI Key: DTKVZNFHNGLJBS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-dione (CAS 10373-78-1), also known as DL-camphorquinone, is a bicyclic diketone with a rigid norbornane skeleton. Its structure consists of a fused bicyclic system with ketone groups at the 2- and 3-positions. This compound is synthesized via Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol, yielding high-purity product . It is widely used in organic synthesis, polymer chemistry (e.g., as a photoinitiator in dental resins), and pharmaceuticals due to its electrophilic reactivity and stereochemical rigidity. Notably, it exhibits acute health hazards, including skin/eye irritation and respiratory distress upon exposure .

Properties

CAS No.

6236-71-1

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dione

InChI

InChI=1S/C7H8O2/c8-6-4-1-2-5(3-4)7(6)9/h4-5H,1-3H2

InChI Key

DTKVZNFHNGLJBS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=O)C2=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Bicyclo[2.2.1]heptane-2,3-dione is utilized as a precursor in the synthesis of more complex organic molecules. Its dione functionality allows for various reactions, including:

  • Condensation Reactions : The compound can undergo aldol-type reactions to form larger carbon frameworks.
  • Cycloaddition Reactions : It can participate in Diels-Alder reactions due to its diene-like characteristics.

Table 1: Chemical Transformations Involving this compound

Reaction TypeDescriptionExample Products
Aldol CondensationForms β-hydroxy ketonesVarious β-hydroxy derivatives
Diels-Alder ReactionForms cyclohexene derivativesCycloadducts
ReductionConverts diketone to diol using reducing agentsBicyclo[2.2.1]heptane-2,3-diol

Potential Therapeutic Applications
Research has indicated that this compound derivatives exhibit promising biological activities, making them candidates for drug development:

  • Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and migration.
  • Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, potentially serving as an anti-inflammatory agent.

Case Study: Anticancer Effects
In vitro studies demonstrated that specific derivatives of this compound significantly inhibited the growth of pancreatic cancer cells (CFPAC1), suggesting its potential as a lead compound for anticancer drug development.

Materials Science

Polymer Applications
Due to its unique bicyclic structure, this compound can be incorporated into polymer matrices to enhance material properties:

  • Thermal Stability : Polymers containing this compound exhibit improved thermal properties.
  • Mechanical Strength : The rigidity of the bicyclic framework contributes to the mechanical integrity of polymeric materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

(R,R)-Bicyclo[2.2.1]heptane-2,5-dione (CAS 145092-77-9):

  • Structure : Ketone groups at 2- and 5-positions instead of 2,3.
  • Properties : Reduced steric strain compared to the 2,3-dione isomer, leading to distinct reactivity in cycloadditions. The 2,5-dione is less electrophilic due to decreased conjugation between ketones .

Bicyclo[2.2.2]octane-2,5-dione: Structure: Larger bicyclo[2.2.2]octane skeleton with ketones at 2,5-positions. Properties: Enhanced thermal stability and solubility in polar solvents compared to the norbornane analog. Used in supramolecular chemistry for host-guest systems .

Substituted Derivatives

5,5-Dimethyl-Bicyclo[2.2.1]heptane-2,3-dione (CAS 6248-97-1):

  • Structure : Methyl groups at the 5-position.
  • Properties : Increased steric hindrance slows nucleophilic attacks at the ketones. Boiling point: 238–240°C .

1,7,7-Trimethyl-Bicyclo[2.2.1]heptane-2,3-dione (DL-Camphorquinone): Structure: Methyl groups at 1,7,7-positions. Properties: Higher volatility (bp ~238°C) and acute toxicity compared to unsubstituted analogs. Used as a photoinitiator but requires stringent safety protocols .

Disodium Bicyclo[2.2.1]heptane-2,3-dicarboxylate: Structure: Dicarboxylate salt derived from norbornene dicarboxylic anhydride. Properties: Water-soluble nucleating agent for polypropylene, enhancing crystallinity. Synthesized via catalytic hydrogenation (60°C, 5 MPa H₂, Raney Ni catalyst) .

Data Tables

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C)
Bicyclo[2.2.1]heptane-2,3-dione C₇H₈O₂ 124.14 238–240 74–78
5,5-Dimethyl-Bicyclo[2.2.1]heptane-2,3-dione C₉H₁₂O₂ 152.19 238–240 N/A
Disodium 2,3-dicarboxylate C₉H₁₀O₆Na₂ 276.15 N/A >300 (decomposes)

Preparation Methods

Reaction Mechanism:

  • Activation of DMSO : Oxalyl chloride converts DMSO into an electrophilic species, which abstracts a proton from the diol.

  • Deprotonation and elimination : Triethylamine facilitates the formation of the ketone groups via a concerted deprotonation-oxidation process.

This method is favored for its high regioselectivity and compatibility with acid-sensitive substrates. However, the use of cryogenic conditions and moisture-sensitive reagents poses practical challenges.

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of the primary synthetic routes:

MethodReagents/CatalystsTemperature (C^\circ C)Time (h)Yield (%)
Norbornene OxidationH2O2H_2O_2, Mn/SiO2_2-0.15564
Swern OxidationDMSO, (COCl)2(COCl)_2, Et3_3N-78373

Key Observations:

  • The Swern oxidation provides superior yields but requires stringent temperature control.

  • The norbornene oxidation method is more sustainable due to its use of H2O2H_2O_2 but suffers from lower efficiency.

Q & A

Basic: What synthetic routes are commonly used to prepare bicyclo[2.2.1]heptane-2,3-dione derivatives?

This compound derivatives are often synthesized via catalytic hydrogenation of norbornene dicarboxylic anhydride. A key method involves neutralization hydrolysis followed by hydrogenation using catalysts like Raney Ni or Pd/C. Optimization of reaction conditions (e.g., 60°C, 5 MPa H₂ pressure) improves yield and purity. Structural confirmation is achieved via IR and NMR spectroscopy .

Advanced: How can Density Functional Theory (DFT) predict spectroscopic properties of this compound derivatives?

DFT with gauge-including atomic orbitals (GIAO) calculates NMR chemical shifts and electronic properties. For example, DFT studies on polychlorinated derivatives validated experimental NMR data, highlighting its utility in predicting steric and electronic effects. Basis sets like B3LYP/6-31G(d) balance accuracy and computational cost .

Basic: What spectroscopic techniques confirm the structure of this compound derivatives?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and skeletal vibrations.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., bridgehead hydrogens) and quaternary carbons.
  • X-ray Crystallography : Resolves stereochemistry in derivatives like camphorquinone .

Advanced: How is Electron Spin Resonance (ESR) used to study this compound radical anions?

ESR detects hyperfine splitting patterns in radical anions generated via electron transfer. For this compound, ESR reveals spin density distribution and symmetry properties, critical for understanding redox behavior in photochemical applications .

Application-Focused: How does bicyclo[2.2.1]heptane-2,3-dicarboxylate disodium enhance polymer crystallinity?

As a nucleating agent (e.g., HPN-68L), it increases nucleation sites in polypropylene (PP) or P3HT, accelerating crystallization. This bridges polymer chains, improving mechanical and conductive properties. Optimized concentrations (~0.5–1 wt%) balance crystallinity and processability .

Synthetic Optimization: How do catalyst choice and reaction conditions impact hydrogenation efficiency?

  • Catalysts : Raney Ni (cost-effective) vs. Pd/C (higher activity).
  • Temperature : 60°C minimizes side reactions.
  • Pressure : 5 MPa H₂ ensures complete conversion.
    Post-reaction, filtration and recrystallization yield >95% purity .

Mechanistic: What role does the Favorskiy rearrangement play in synthesizing bicyclo[2.2.1]heptane derivatives?

The Favorskiy rearrangement converts α-bromoketones (e.g., 1-bromo-7,7-dimethylnorbornanone) into bicyclo[2.1.1]hexane derivatives. This method, starting from camphor, enables scalable production of optically active intermediates .

Safety: What precautions are required when handling this compound derivatives?

  • Exposure Risks : Skin/eye irritation, respiratory distress.
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods.
  • First Aid : For inhalation, administer oxygen; for ingestion, seek medical attention immediately .

Categorization

Question Type Numbers
Basic Research 1, 3, 7
Advanced Research 2, 4, 6, 8
Applications 5

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